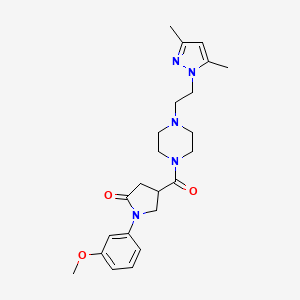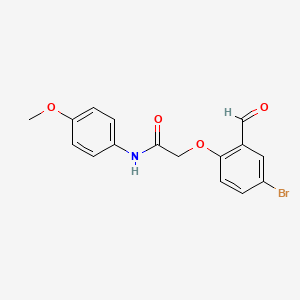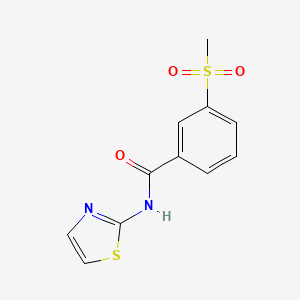
4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H31N5O3 and its molecular weight is 425.533. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
G Protein-Biased Dopaminergics Discovery
The synthesis and pharmacological characterization of compounds related to 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one have been explored for their potential as G protein-biased dopaminergics. These compounds exhibit high affinity for dopamine receptors and show promise as novel therapeutics for neuropsychiatric disorders. The study provides evidence of compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, highlighting their potential in antipsychotic therapy (Möller et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors
Research into bis(heteroaryl)piperazines, including compounds structurally similar to the mentioned chemical, has identified them as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. These studies have led to the development of new classes of antiretroviral agents with enhanced potency against HIV-1, contributing to the arsenal of medications for managing and treating HIV/AIDS (Romero et al., 1994).
CB1 Cannabinoid Receptor Interaction
The interaction of compounds akin to 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one with the CB1 cannabinoid receptor has been studied, providing insights into the structural requirements for binding and activity at this receptor. These findings have implications for the development of new therapeutics targeting cannabinoid receptors, with potential applications in pain management, neurological disorders, and other conditions (Shim et al., 2002).
Molecular Structure Investigations
The synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been reported. These studies utilize X-ray crystallography, Hirshfeld, and DFT calculations to understand the molecular packing and intermolecular interactions, offering valuable information for the design of compounds with specific biological activities (Shawish et al., 2021).
properties
IUPAC Name |
4-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-17-13-18(2)28(24-17)12-9-25-7-10-26(11-8-25)23(30)19-14-22(29)27(16-19)20-5-4-6-21(15-20)31-3/h4-6,13,15,19H,7-12,14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJJRZMJIZQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2885976.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)

![2,2-Difluorospiro[2.3]hexan-5-ol](/img/structure/B2885981.png)
![N-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2885982.png)

![methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2885985.png)


![Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2885990.png)

![2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B2885992.png)
![3-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2885994.png)